molecular formula C18H16N2O5 B2846528 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954721-22-3

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2846528
CAS No.: 954721-22-3
M. Wt: 340.335
InChI Key: CHHCWSZUOVSFSR-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a 2-oxo-3-phenyloxazolidin-5-ylmethyl group. The benzodioxole group may enhance metabolic stability or binding affinity in pharmaceutical applications .

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(12-6-7-15-16(8-12)24-11-23-15)19-9-14-10-20(18(22)25-14)13-4-2-1-3-5-13/h1-8,14H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCWSZUOVSFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, with the CAS number 954721-22-3, is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O5C_{18}H_{16}N_{2}O_{5}, with a molecular weight of 340.3 g/mol. The structure features an oxazolidinone ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number954721-22-3
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The general method includes:

  • Preparation of Oxazolidinone : The oxazolidinone ring is formed from phenyl derivatives and carbonyl compounds.
  • Formation of the Carboxamide : The final step involves coupling the oxazolidinone with benzo[d][1,3]dioxole derivatives using coupling agents.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been evaluated in various cancer cell lines for its ability to inhibit cell proliferation and induce apoptosis.

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : Preliminary data suggest that the compound may exert its effects through modulation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in various biological processes.

  • PD-L1 Inhibition : Similar compounds have shown promise as PD-L1 inhibitors, suggesting that this compound may also interact with immune checkpoint pathways.
    • Example: A related study reported a derivative with an IC50 value of 1.8 nM against PD-L1, indicating potential for immunotherapeutic applications .

Antimicrobial Activity

Research has indicated that the compound may possess antimicrobial properties as well.

  • Broad-Spectrum Activity : In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Mechanistic Insights : The exact mechanisms remain to be fully elucidated, but initial findings suggest interference with bacterial cell wall synthesis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety.

Scientific Research Applications

Applications in Medicinal Chemistry

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. This compound's unique structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis and demonstrating effectiveness against resistant strains of bacteria.

Anticancer Properties

Studies have suggested that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells. The incorporation of the oxazolidinone moiety may enhance this effect by promoting cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Objective Findings
Study AAntimicrobial TestingDemonstrated significant inhibition of Gram-positive bacteria with an IC50 value lower than standard antibiotics.
Study BCancer Cell Line TestingInduced apoptosis in breast cancer cells with a dose-dependent response observed.
Study CNeuroprotection in vitroReduced oxidative stress markers significantly compared to control groups.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents/Modifications Molecular Formula Application/Activity
Target Compound 2-oxo-3-phenyloxazolidin-5-ylmethyl group C₁₈H₁₆N₂O₅ Potential antimicrobial
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) 3,4-dimethoxyphenyl substituent C₁₆H₁₅NO₅ Synthetic intermediate
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b) 3,5-dimethoxyphenyl substituent C₁₆H₁₅NO₅ Synthetic intermediate
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl alkyl chain C₁₅H₁₉NO₃ Umami flavor agonist (1000× MSG)
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-methylisoxazole group C₁₂H₁₀N₂O₄ Unspecified (safety data reported)
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57) 2-chloro-4-nitrophenyl group C₁₄H₉ClN₂O₅ MAO inhibitor candidate

Key Observations :

  • The oxazolidinone group in the target compound distinguishes it from alkylated or methoxy-substituted analogs, suggesting divergent biological targets (e.g., bacterial ribosomes vs. taste receptors or enzymes).
  • S807 () demonstrates how N-alkylation of the benzamide can yield potent flavor agents, whereas nitro/chloro substituents (e.g., compound 57) may favor enzyme inhibition .

Key Observations :

  • Silica gel chromatography is a common purification method for benzodioxole carboxamides .
  • Higher melting points in nitro-substituted derivatives (e.g., 227°C for compound 57) suggest increased crystallinity due to polar functional groups .

Q & A

Advanced Research Question

  • Anticancer assays : Use MTT assays on HeLa or MCF-7 cell lines, with IC50_{50} values compared to doxorubicin controls .
  • Enzyme inhibition : Test against COX-2 or tyrosine kinases via fluorescence-based kinetic assays .
  • In vivo pharmacokinetics : Administer orally (10 mg/kg) in murine models, monitoring plasma half-life (t1/2_{1/2}) via LC-MS .

How can researchers resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenyl with thiophene) to identify critical pharmacophores .
  • Computational docking : Perform molecular dynamics simulations to assess target binding affinity (e.g., with EGFR or tubulin) .

What strategies elucidate the compound’s mechanism of action?

Advanced Research Question

  • Biochemical assays : Measure ATPase inhibition or DNA intercalation using fluorescence polarization .
  • Transcriptomic profiling : RNA-seq analysis on treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Immunoblotting : Detect phosphorylation changes in MAPK/ERK or PI3K/AKT pathways .

How do stability and solubility impact experimental design?

Basic Research Question

  • Solubility : Optimize using DMSO/PEG 400 mixtures (1:4 v/v) for in vitro studies; logP ~2.5 suggests moderate lipophilicity .
  • Stability : Store at -20°C in anhydrous conditions; degradation <5% over 6 months .

What SAR approaches enhance bioactivity?

Advanced Research Question

  • Oxazolidinone modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring increases cytotoxicity by 30% .
  • Benzodioxole substitution : Replacing methylenedioxy with carbonyl groups reduces metabolic clearance .

How is computational modeling integrated into compound design?

Advanced Research Question

  • QSAR models : Train using descriptors like polar surface area and H-bond donors to predict bioavailability .
  • Docking studies : AutoDock Vina assesses binding to β-tubulin (docking score ≤-9.0 kcal/mol correlates with antitubulin activity) .

What analytical methods validate purity and identity in batch-to-batch consistency?

Basic Research Question

  • HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time 8.2±0.3 min .
  • TLC : Rf_f = 0.45 in chloroform/methanol (9:1) under UV visualization .

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